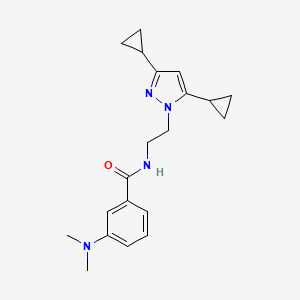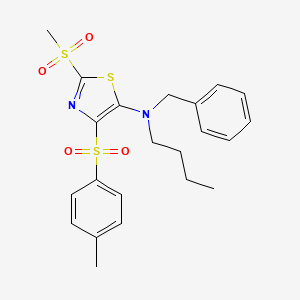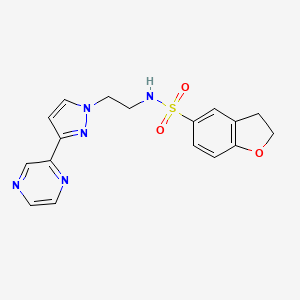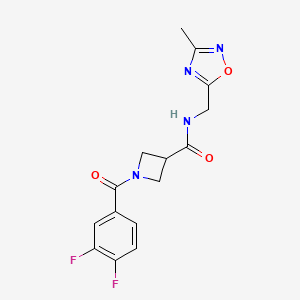
2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. The channel is involved in pain sensation, inflammation, and other physiological processes. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other conditions.
Mecanismo De Acción
2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride acts as a competitive antagonist of TRPV1 channels, binding to the channel and preventing the activation of the channel by its various stimuli. This results in a reduction in pain sensation and other physiological effects associated with TRPV1 channel activation.
Biochemical and Physiological Effects:
This compound has been shown to effectively block the activation of TRPV1 channels in various animal models, resulting in a reduction in pain sensation and inflammation. It has also been shown to have potential therapeutic applications in conditions such as migraine, neuropathic pain, and osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is its high selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management and other conditions. Another area of interest is the investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and cancer. Overall, this compound has shown great promise as a tool for investigating the role of TRPV1 channels in various conditions and has potential therapeutic applications in pain management and other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves several steps, including the reaction of 3-aminopiperidine with 2-bromo-1-(thiophen-2-yl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been widely used in scientific research to study the role of TRPV1 channels in pain and other physiological processes. It has been shown to effectively block the activation of TRPV1 channels by various stimuli, including capsaicin, heat, and acid. This makes it a valuable tool for investigating the role of TRPV1 channels in pain sensation, inflammation, and other conditions.
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-9-3-1-5-13(7-9)8-10(14)11-4-2-6-15-11;/h2,4,6,9H,1,3,5,7-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYZVTRNVHLHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)
![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)

![2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2789965.png)
![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2789966.png)

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)



![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2789978.png)
![6-(3-Chlorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2789979.png)